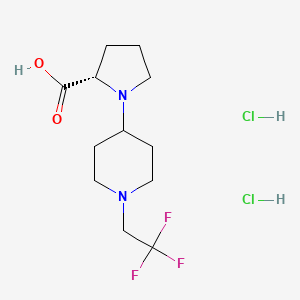
(S)-tetrahydro-2H-pyran-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-tetrahydro-2H-pyran-3-carbaldehyde is an organic compound with a molecular formula of C6H10O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is a valuable intermediate in organic synthesis, particularly in the production of pharmaceuticals and fine chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(S)-tetrahydro-2H-pyran-3-carbaldehyde can be synthesized through several methods. One common approach involves the asymmetric reduction of 3,4-dihydro-2H-pyran-3-carboxylic acid using chiral catalysts. Another method includes the use of chiral auxiliaries in the reduction of 3,4-dihydro-2H-pyran-3-carboxylic acid derivatives.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale catalytic hydrogenation processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-tetrahydro-2H-pyran-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: It can be reduced to the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions at the aldehyde group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) are often employed.
Major Products Formed
Oxidation: The major product is tetrahydro-2H-pyran-3-carboxylic acid.
Reduction: The major product is tetrahydro-2H-pyran-3-methanol.
Substitution: The products vary depending on the nucleophile used but typically include substituted tetrahydro-2H-pyran derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-tetrahydro-2H-pyran-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as an intermediate in the synthesis of biologically active compounds.
Medicine: It is a precursor in the production of pharmaceutical agents, particularly those with chiral centers.
Industry: It is used in the manufacture of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of (S)-tetrahydro-2H-pyran-3-carbaldehyde depends on its specific application. In organic synthesis, it acts as an electrophile, reacting with nucleophiles to form various products. The molecular targets and pathways involved are specific to the reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-tetrahydro-2H-pyran-3-carbaldehyde: The enantiomer of (S)-tetrahydro-2H-pyran-3-carbaldehyde.
Tetrahydro-2H-pyran-4-carbaldehyde: A structural isomer with the aldehyde group at a different position.
Tetrahydro-2H-pyran-3-carboxylic acid: The oxidized form of this compound.
Uniqueness
This compound is unique due to its chiral nature, making it valuable in the synthesis of enantiomerically pure compounds. Its specific reactivity and ability to form various derivatives make it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C6H10O2 |
|---|---|
Molekulargewicht |
114.14 g/mol |
IUPAC-Name |
(3S)-oxane-3-carbaldehyde |
InChI |
InChI=1S/C6H10O2/c7-4-6-2-1-3-8-5-6/h4,6H,1-3,5H2/t6-/m1/s1 |
InChI-Schlüssel |
KYHPVAHPKYNKOR-ZCFIWIBFSA-N |
Isomerische SMILES |
C1C[C@@H](COC1)C=O |
Kanonische SMILES |
C1CC(COC1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloropyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B12976521.png)
![3-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12976526.png)
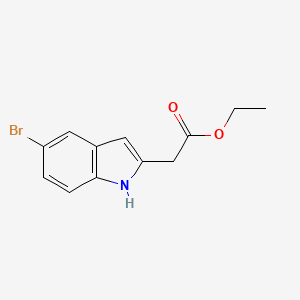
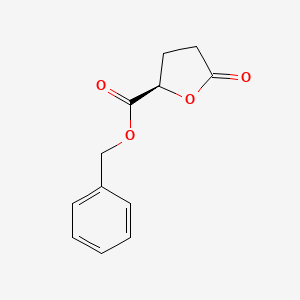
![tert-Butyl (3-(1H-1,2,3-triazol-5-yl)bicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B12976530.png)
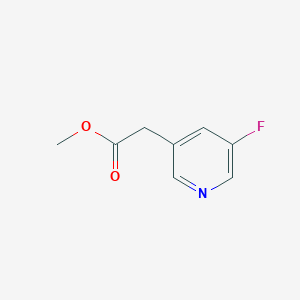
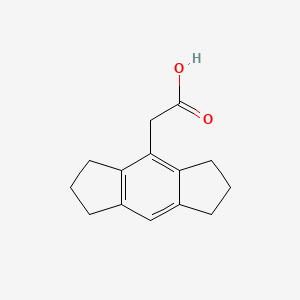
![5-Hydroxy-1,3-dihydrobenzo[c]thiophene 2,2-dioxide](/img/structure/B12976569.png)
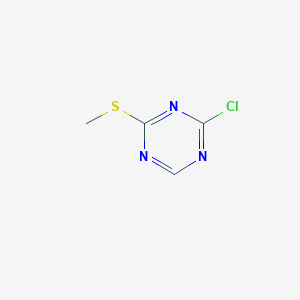
![tert-Butyl ((2-azaspiro[4.5]decan-4-yl)methyl)carbamate](/img/structure/B12976578.png)
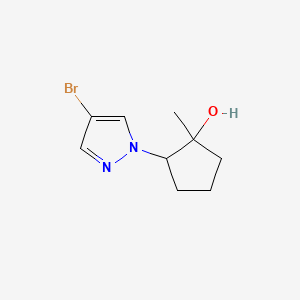
![3-(tert-Butyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carboxylic acid](/img/structure/B12976594.png)
